2-Azaniumylacetate
2-Azaniumylacetate
Glycine is a non-essential, non-polar, non-optical, glucogenic amino acid. Glycine, an inhibitory neurotransmitter in the CNS, triggers chloride ion influx via ionotropic receptors, thereby creating an inhibitory post-synaptic potential. In contrast, this agent also acts as a co-agonist, along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors. Glycine is an important component and precursor for many macromolecules in the cells.
Glycine, also known as Gly or aminoacetic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Glycine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Glycine has been found throughout most human tissues, and has also been detected in most biofluids, including urine, cerebrospinal fluid, saliva, and bile. Glycine can be found anywhere throughout the human cell, such as in myelin sheath, cytoplasm, peroxisome, and mitochondria. Glycine exists in all eukaryotes, ranging from yeast to humans. Glycine participates in a number of enzymatic reactions. In particular, Gamma-Glutamylcysteine and glycine can be converted into glutathione through its interaction with the enzyme glutathione synthetase. Furthermore, Chenodeoxycholoyl-CoA and glycine can be converted into chenodeoxycholic acid glycine conjugate and glycocholic acid; which is mediated by the enzyme bile acid-coa:amino acid N-acyltransferase. Furthermore, Acetyl-CoA and glycine can be converted into L-2-amino-3-oxobutanoic acid through the action of the enzyme 2-amino-3-ketobutyrate coenzyme A ligase, mitochondrial. Finally, Formaldehyde and glycine can be biosynthesized from sarcosine; which is mediated by the enzyme sarcosine dehydrogenase, mitochondrial. In humans, glycine is involved in the homocarnosinosis pathway, the sarcosine oncometabolite pathway, the glutathione metabolism pathway, and the thioguanine action pathway. Glycine is also involved in several metabolic disorders, some of which include the ammonia recycling pathway, congenital erythropoietic porphyria (cep) or gunther disease pathway, adenylosuccinate lyase deficiency, and succinic semialdehyde dehydrogenase deficiency. Glycine is a potentially toxic compound. Glycine has been found to be associated with several diseases known as phosphoserine phosphatase deficiency, glucoglycinuria, epilepsy, early-onset, vitamin b6-dependent, and hyperglycinemia, lactic acidosis, and seizures; glycine has also been linked to the inborn metabolic disorders including tyrosinemia I.
Glycine is the simplest (and the only achiral) proteinogenic amino acid, with a hydrogen atom as its side chain. It has a role as a nutraceutical, a hepatoprotective agent, an EC 2.1.2.1 (glycine hydroxymethyltransferase) inhibitor, a NMDA receptor agonist, a micronutrient, a fundamental metabolite and a neurotransmitter. It is an alpha-amino acid, a serine family amino acid and a proteinogenic amino acid. It is a conjugate base of a glycinium. It is a conjugate acid of a glycinate. It is a tautomer of a glycine zwitterion.
Glycine, also known as Gly or aminoacetic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Glycine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Glycine has been found throughout most human tissues, and has also been detected in most biofluids, including urine, cerebrospinal fluid, saliva, and bile. Glycine can be found anywhere throughout the human cell, such as in myelin sheath, cytoplasm, peroxisome, and mitochondria. Glycine exists in all eukaryotes, ranging from yeast to humans. Glycine participates in a number of enzymatic reactions. In particular, Gamma-Glutamylcysteine and glycine can be converted into glutathione through its interaction with the enzyme glutathione synthetase. Furthermore, Chenodeoxycholoyl-CoA and glycine can be converted into chenodeoxycholic acid glycine conjugate and glycocholic acid; which is mediated by the enzyme bile acid-coa:amino acid N-acyltransferase. Furthermore, Acetyl-CoA and glycine can be converted into L-2-amino-3-oxobutanoic acid through the action of the enzyme 2-amino-3-ketobutyrate coenzyme A ligase, mitochondrial. Finally, Formaldehyde and glycine can be biosynthesized from sarcosine; which is mediated by the enzyme sarcosine dehydrogenase, mitochondrial. In humans, glycine is involved in the homocarnosinosis pathway, the sarcosine oncometabolite pathway, the glutathione metabolism pathway, and the thioguanine action pathway. Glycine is also involved in several metabolic disorders, some of which include the ammonia recycling pathway, congenital erythropoietic porphyria (cep) or gunther disease pathway, adenylosuccinate lyase deficiency, and succinic semialdehyde dehydrogenase deficiency. Glycine is a potentially toxic compound. Glycine has been found to be associated with several diseases known as phosphoserine phosphatase deficiency, glucoglycinuria, epilepsy, early-onset, vitamin b6-dependent, and hyperglycinemia, lactic acidosis, and seizures; glycine has also been linked to the inborn metabolic disorders including tyrosinemia I.
Glycine is the simplest (and the only achiral) proteinogenic amino acid, with a hydrogen atom as its side chain. It has a role as a nutraceutical, a hepatoprotective agent, an EC 2.1.2.1 (glycine hydroxymethyltransferase) inhibitor, a NMDA receptor agonist, a micronutrient, a fundamental metabolite and a neurotransmitter. It is an alpha-amino acid, a serine family amino acid and a proteinogenic amino acid. It is a conjugate base of a glycinium. It is a conjugate acid of a glycinate. It is a tautomer of a glycine zwitterion.
Brand Name:
Vulcanchem
CAS No.:
127883-08-3
VCID:
VC21210366
InChI:
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)
SMILES:
C(C(=O)[O-])[NH3+]
Molecular Formula:
C2H5NO2
Molecular Weight:
75.07 g/mol
2-Azaniumylacetate
CAS No.: 127883-08-3
Cat. No.: VC21210366
Molecular Formula: C2H5NO2
Molecular Weight: 75.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Glycine is a non-essential, non-polar, non-optical, glucogenic amino acid. Glycine, an inhibitory neurotransmitter in the CNS, triggers chloride ion influx via ionotropic receptors, thereby creating an inhibitory post-synaptic potential. In contrast, this agent also acts as a co-agonist, along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors. Glycine is an important component and precursor for many macromolecules in the cells. Glycine, also known as Gly or aminoacetic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Glycine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Glycine has been found throughout most human tissues, and has also been detected in most biofluids, including urine, cerebrospinal fluid, saliva, and bile. Glycine can be found anywhere throughout the human cell, such as in myelin sheath, cytoplasm, peroxisome, and mitochondria. Glycine exists in all eukaryotes, ranging from yeast to humans. Glycine participates in a number of enzymatic reactions. In particular, Gamma-Glutamylcysteine and glycine can be converted into glutathione through its interaction with the enzyme glutathione synthetase. Furthermore, Chenodeoxycholoyl-CoA and glycine can be converted into chenodeoxycholic acid glycine conjugate and glycocholic acid; which is mediated by the enzyme bile acid-coa:amino acid N-acyltransferase. Furthermore, Acetyl-CoA and glycine can be converted into L-2-amino-3-oxobutanoic acid through the action of the enzyme 2-amino-3-ketobutyrate coenzyme A ligase, mitochondrial. Finally, Formaldehyde and glycine can be biosynthesized from sarcosine; which is mediated by the enzyme sarcosine dehydrogenase, mitochondrial. In humans, glycine is involved in the homocarnosinosis pathway, the sarcosine oncometabolite pathway, the glutathione metabolism pathway, and the thioguanine action pathway. Glycine is also involved in several metabolic disorders, some of which include the ammonia recycling pathway, congenital erythropoietic porphyria (cep) or gunther disease pathway, adenylosuccinate lyase deficiency, and succinic semialdehyde dehydrogenase deficiency. Glycine is a potentially toxic compound. Glycine has been found to be associated with several diseases known as phosphoserine phosphatase deficiency, glucoglycinuria, epilepsy, early-onset, vitamin b6-dependent, and hyperglycinemia, lactic acidosis, and seizures; glycine has also been linked to the inborn metabolic disorders including tyrosinemia I. Glycine is the simplest (and the only achiral) proteinogenic amino acid, with a hydrogen atom as its side chain. It has a role as a nutraceutical, a hepatoprotective agent, an EC 2.1.2.1 (glycine hydroxymethyltransferase) inhibitor, a NMDA receptor agonist, a micronutrient, a fundamental metabolite and a neurotransmitter. It is an alpha-amino acid, a serine family amino acid and a proteinogenic amino acid. It is a conjugate base of a glycinium. It is a conjugate acid of a glycinate. It is a tautomer of a glycine zwitterion. |
|---|---|
| CAS No. | 127883-08-3 |
| Molecular Formula | C2H5NO2 |
| Molecular Weight | 75.07 g/mol |
| IUPAC Name | 2-azaniumylacetate |
| Standard InChI | InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5) |
| Standard InChI Key | DHMQDGOQFOQNFH-UHFFFAOYSA-N |
| SMILES | C(C(=O)[O-])[NH3+] |
| Canonical SMILES | C(C(=O)[O-])[NH3+] |
| Colorform | White crystals MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL Monoclinic prisms from alc |
| Melting Point | 451 °F (NTP, 1992) 262 dec °C Mp 292 (262 °) ° dec. 290 °C decomposes 262.2°C |
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